molecular formula C16H24N2O2 B4431209 2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B4431209
M. Wt: 276.37 g/mol
InChI Key: QCSLESGIBXAYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxy group substituted with two methyl groups and an acetamide group linked to a piperidine ring.

Preparation Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and piperidine intermediates. The phenoxy intermediate is synthesized through the reaction of 3,5-dimethylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with an acetamide derivative. The piperidine intermediate is prepared by the alkylation of piperidine with a methylating agent. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or piperidine groups are replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways related to certain diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-(3,5-dimethylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide: Differing by the presence of an ethyl group instead of a methyl group on the piperidine ring.

    2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propionamide: Featuring a propionamide group instead of an acetamide group.

    2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butyramide: Containing a butyramide group instead of an acetamide group.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-8-13(2)10-15(9-12)20-11-16(19)17-14-4-6-18(3)7-5-14/h8-10,14H,4-7,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSLESGIBXAYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.